molecular formula C8H18ClN B1435154 2-Cyclobutyl-2-methylpropan-1-amine hydrochloride CAS No. 1864015-22-4

2-Cyclobutyl-2-methylpropan-1-amine hydrochloride

Cat. No. B1435154
CAS RN: 1864015-22-4
M. Wt: 163.69 g/mol
InChI Key: CXORKNMBJFXUAV-UHFFFAOYSA-N
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Description

“2-Cyclobutyl-2-methylpropan-1-amine hydrochloride” is a chemical compound with the CAS Number 1864015-22-4 . It has a molecular weight of 163.69 . The IUPAC name for this compound is 2-cyclobutyl-2-methylpropan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “2-Cyclobutyl-2-methylpropan-1-amine hydrochloride” is 1S/C8H17N.ClH/c1-8(2,6-9)7-4-3-5-7;/h7H,3-6,9H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a salt with chloride (Cl) as the counterion . Unfortunately, specific physical properties such as boiling point or melting point are not provided .

Scientific Research Applications

  • Vibrational and Quantum Chemical Investigations : A study explored the hydrogen bonded molecular complex involving compounds similar to 2-Cyclobutyl-2-methylpropan-1-amine hydrochloride. The research focused on the intermolecular proton transfer, supramolecular arrangement, and vibrational assignments of the compound, using quantum chemical studies and spectroscopy (Thirunarayanan, Arjunan, Marchewka, & Mohan, 2017).

  • Synthesis of Cyclobutane Derivatives : Another study detailed the synthesis of 1-Amino-1-hydroxymethylcyclobutane derivatives through intramolecular amination. It discussed the production of different amination products depending on various factors such as the substituents and ionization conditions (Skvorcova, Grigorjeva, & Jirgensons, 2017).

  • Novel Functionalized Derivatives : Research on the synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones highlights their potential as potent antagonists in various applications. This study emphasizes the ease of condensation and substitution reactions involved in their synthesis (Brand, de Candole, & Brown, 2003).

  • Amine-Based Solvents for CO2 Capture : A comparative study of different amine-based solvents, including compounds similar to 2-Cyclobutyl-2-methylpropan-1-amine hydrochloride, for CO2 capture was conducted. The study focused on evaluating the performance of these solvents in absorption/desorption loops, highlighting their efficiency and potential for industrial applications (Hüser, Schmitz, & Kenig, 2017).

  • Application in Copper-Catalyzed Amination Reactions : The use of cyclobutene ligands in copper-catalyzed amination reactions was explored. This research provides insights into the potential applications of 2-Cyclobutyl-2-methylpropan-1-amine hydrochloride in the synthesis of secondary or tertiary amines (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-cyclobutyl-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2,6-9)7-4-3-5-7;/h7H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXORKNMBJFXUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-2-methylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutyl-2-methylpropan-1-amine hydrochloride
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Reactant of Route 6
2-Cyclobutyl-2-methylpropan-1-amine hydrochloride

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